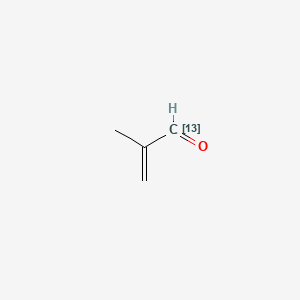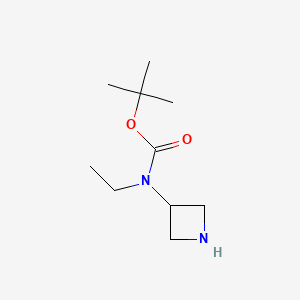
5-Bromopentansäure-3,3,4,4-D4
Übersicht
Beschreibung
5-Bromopentanoic-3,3,4,4-D4 acid is a synthetic intermediate . It is intended for use as an internal standard for the quantification of 5-bromopentanoic acid by GC- or LC-MS . It has been used in the synthesis of PI3K inhibitors .
Synthesis Analysis
The synthesis of 5-Bromopentanoic-3,3,4,4-D4 acid can be achieved by reacting 5-Bromopentanoic acid with deuterium oxide (D2O) in the presence of a deuterating agent such as palladium on carbon (Pd/C). Another method involves the use of commercially available 3,3,4,4-d4-5-bromopentanoic acid in CD3CN, to which triphenylphosphine is added .Molecular Structure Analysis
The molecular formula of 5-Bromopentanoic-3,3,4,4-D4 acid is C5D4H5BrO2 . The molecular weight is 185.05 .Chemical Reactions Analysis
5-Bromopentanoic-3,3,4,4-D4 acid is a synthetic intermediate . It has been used in the synthesis of PI3K inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromopentanoic-3,3,4,4-D4 acid include a molecular weight of 185.05 and a melting point of 38-40 °C .Relevant Papers One relevant paper found discusses the use of 5-Bromopentanoic-3,3,4,4-D4 acid in the synthesis of PI3K inhibitors .
Wissenschaftliche Forschungsanwendungen
Analytische Chemie
5-Bromopentansäure-3,3,4,4-D4: wird hauptsächlich als Referenzstandard in der analytischen Chemie verwendet, insbesondere in Massenspektrometrietechniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS). Seine stabile Isotopenmarkierung ermöglicht die präzise Quantifizierung von 5-Bromopentansäure durch Vergleich der Signalintensität der Verbindung mit dem bekannten Signal des Standards .
Organische Synthese
In der organischen Synthese dient This compound als synthetisches Zwischenprodukt. Es wurde bei der Synthese von PI3K-Inhibitoren verwendet, die für die Entwicklung von Krebstherapeutika von Bedeutung sind . Die Deuterium-Markierung hilft bei der Verfolgung der Einarbeitung der Verbindung in verschiedenen Stadien des Syntheseprozesses.
Biochemie
Die Isotopenmarkierung der Verbindung ist in der Biochemie von Vorteil, um Stoffwechselwege und Enzym-Substrat-Wechselwirkungen zu verfolgen. Sie hilft, die biochemischen Prozesse auf molekularer Ebene zu verstehen, indem sie eine messbare und nicht-radioaktive Verfolgungsmethode bietet .
Umweltforschung
Die Umweltforschung verwendet stabile Isotope-markierte Verbindungen als Standards zum Nachweis von Schadstoffen in Luft, Wasser, Boden, Sedimenten und LebensmittelnThis compound kann verwendet werden, um das Umweltverhalten von bromierten Verbindungen und ihre potenziellen Auswirkungen auf Ökosysteme zu verstehen .
Eigenschaften
IUPAC Name |
5-bromo-3,3,4,4-tetradeuteriopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNUPJZWYOKMW-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)


![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)